molecular formula C12H14BrNO3 B13965425 Methyl 4-(5-bromopyridin-2-YL)tetrahydro-2H-pyran-4-carboxylate

Methyl 4-(5-bromopyridin-2-YL)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B13965425
M. Wt: 300.15 g/mol
InChI Key: DOXPVPMDSXIDMY-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a brominated pyridine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester typically involves multiple steps. One common method starts with the bromination of 2-pyridine, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoic acid methyl ester
  • 4-Bromotetrahydropyran
  • Indole derivatives

Uniqueness

4-(5-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester is unique due to its combination of a brominated pyridine ring and a tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

methyl 4-(5-bromopyridin-2-yl)oxane-4-carboxylate

InChI

InChI=1S/C12H14BrNO3/c1-16-11(15)12(4-6-17-7-5-12)10-3-2-9(13)8-14-10/h2-3,8H,4-7H2,1H3

InChI Key

DOXPVPMDSXIDMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)C2=NC=C(C=C2)Br

Origin of Product

United States

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